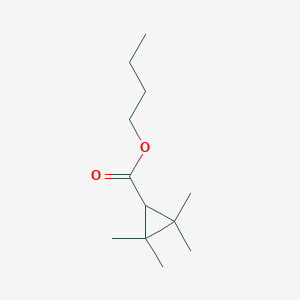
Phenol, 4-(phenyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(phenyltelluro)- is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further bonded to the para position of a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(phenyltelluro)- typically involves the reaction of phenol with a phenyltellurium reagent. One common method is the reaction of phenol with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods: While specific industrial production methods for Phenol, 4-(phenyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the toxicity of tellurium compounds.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-free phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of phenol derivatives without tellurium.
Substitution: Formation of halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-(phenyltelluro)- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of tellurium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(phenyltelluro)- involves its interaction with various molecular targets. The tellurium atom can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways involved in oxidative stress and inflammation. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Phenol: The parent compound, which lacks the tellurium atom.
Thiophenol: Contains a sulfur atom instead of tellurium.
Selenophenol: Contains a selenium atom instead of tellurium.
Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.
Propiedades
Número CAS |
144382-05-8 |
|---|---|
Fórmula molecular |
C12H10OTe |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
4-phenyltellanylphenol |
InChI |
InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
Clave InChI |
YIEMDZCYMGKLBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
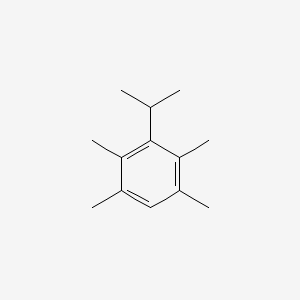
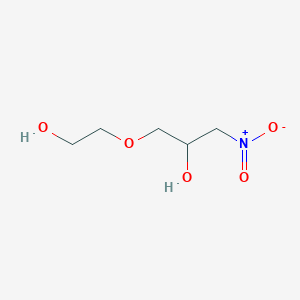

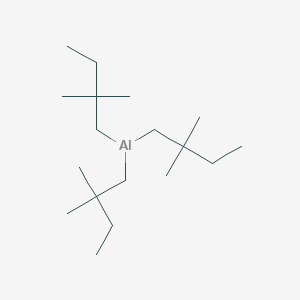
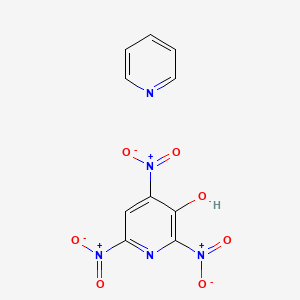
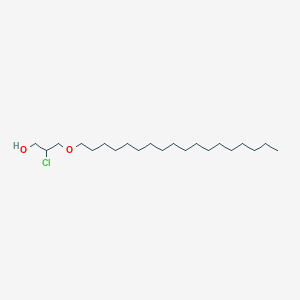
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
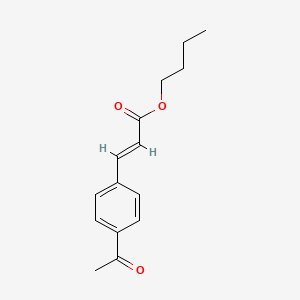
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
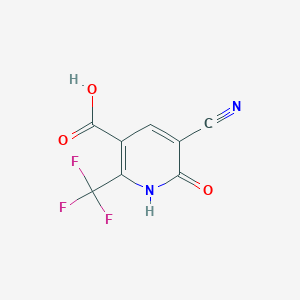
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)

